Nimodipine

Beschreibung

Eigenschaften

IUPAC Name |

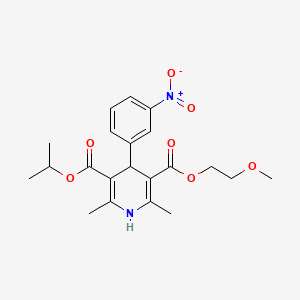

3-O-(2-methoxyethyl) 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAGMCDKSXEBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023370 | |

| Record name | Nimodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nimodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.20e-02 g/L | |

| Record name | Nimodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66085-59-4 | |

| Record name | Nimodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66085-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimodipine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066085594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nimodipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nimodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nimodipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57WA9QZ5WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nimodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Nimodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nimodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nimodipine is synthesized through a multi-step process involving the cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of hydrochloric acid . The preparation begins with the production of 1-methylethyl-3-aminocrotonate by reacting 1-methylethylacetoacetate with ammonia dissolved in isopropyl alcohol at low temperatures (3-5°C) . The intermediate product is then subjected to cyclocondensation with 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of isopropyl alcohol as a solvent and hydrochloric acid as a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Hydrolysis

Nimodipine is susceptible to both acidic and alkaline hydrolysis .

-

Acidic Hydrolysis: In the presence of strong acids like 5 M methanolic HCl at 80°C, this compound degrades. A study used 125 mg of this compound in 250 mL of 5 M methanolic HCl, refluxing the solution for 6 hours, which resulted in the formation of degradation products .

-

Alkaline Hydrolysis: Similarly, under alkaline conditions, this compound degrades. The process involves dissolving this compound in dichloromethane and adding a methanolic NaOH solution, followed by refluxing. For example, 100 mg of this compound was dissolved in 180 mL of dichloromethane, and 20 mL of methanol containing 2.1 mg of NaOH was added, with the mixture refluxed at 60°C .

Hydrolytic degradation kinetics

| Condition | Order of Reaction | Activation Energy (kcal/mol) |

|---|---|---|

| Alkaline Hydrolysis | First-order | 10.899 |

| Acidic Hydrolysis | First-order | 23.442 |

Photolysis

This compound is prone to photodegradation, especially under UV radiation . Studies show that the photodegradation of this compound follows zero-order kinetics in aqueous media . The photodegradation quantum yield varies depending on the solvent, with values of

in deaerated acetonitrile and

in deaerated ethanol .

Photodegradation under UV Light

| Time (minutes) | Absorbance |

|---|---|

| 0 | 0.626 |

| 240 | 0.563 |

Oxidation

While some studies suggest this compound is stable under oxidative stress , metabolic pathways involve oxidation. In vivo, the dihydropyridine ring of this compound can be dehydrogenated in the liver by cytochrome P450 isoform 3A (CYP3A) . This process can be inhibited by certain drugs like troleandomycin or ketoconazole .

Metabolism

This compound undergoes extensive first-pass metabolism . The main metabolic steps include ether cleavage and oxidation to form pyridine derivatives .

-

Hepatic Metabolism: this compound is metabolized in the liver, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme .

-

Metabolites: Key metabolites identified include dihydropyridines and pyridines, resulting from ether cleavage and oxidation .

Other Reactions

This compound can also act as an antagonist of the mineralocorticoid receptor . Studies have explored its use in combination with other drugs, revealing potential interactions, such as the inhibitory effects of this compound on the metabolism of ivacaftor .

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Nimodipine is specifically indicated for:

- Prevention and Treatment of Cerebral Vasospasm : Following subarachnoid hemorrhage, this compound is used to improve neurological outcomes by reducing the incidence and severity of ischemic deficits, regardless of the patient's post-ictus neurological condition .

Off-Label Uses

Beyond its approved indications, this compound has several off-label applications:

- Diffuse Brain Injury : It is used in conjunction with hyperbaric oxygen therapy to enhance recovery .

- Cranial Nerve Injury Recovery : this compound may assist in recovery after cranial nerve injuries .

- Migraine Prevention : Some studies suggest its efficacy in preventing migraines .

- Peripheral Vertigo and Ménière's Disease : It has been utilized to manage symptoms associated with these conditions .

- Postoperative Delirium : this compound may reduce the development of delirium in older patients undergoing general anesthesia .

- Drug-resistant Epilepsy : There is potential for this compound to be effective in managing this condition .

- Glaucoma Management : Investigations are ongoing regarding its use as an ophthalmic formulation for glaucoma treatment .

Meta-analysis on Aneurysmal Subarachnoid Hemorrhage

A comprehensive meta-analysis involving 13 randomized controlled trials highlighted this compound's effectiveness in reducing poor outcomes and mortality rates among patients with aneurysmal subarachnoid hemorrhage. Key findings include:

- Reduction in Poor Outcomes : The risk ratio for poor outcomes was 0.69 (95% CI: 0.60–0.78), indicating a significant benefit from this compound treatment.

- Decreased Mortality : The mortality risk ratio was found to be 0.50 (95% CI: 0.32–0.78), showcasing a substantial reduction in death rates among treated patients .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties against ischemic damage, particularly in animal models. Studies have shown that it can mitigate glutamate or amyloid β-induced toxicity, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's disease . Furthermore, it has been noted to improve cognitive function and memory in aging subjects .

Data Table: Summary of Clinical Applications

| Application | Indication Type | Evidence Level |

|---|---|---|

| Cerebral Vasospasm | FDA-approved | High |

| Diffuse Brain Injury | Off-label | Moderate |

| Cranial Nerve Injury Recovery | Off-label | Moderate |

| Migraine Prevention | Off-label | Emerging evidence |

| Peripheral Vertigo | Off-label | Moderate |

| Postoperative Delirium | Off-label | Emerging evidence |

| Drug-resistant Epilepsy | Off-label | Emerging evidence |

| Glaucoma Management | Investigational | Early research |

Wirkmechanismus

Nimodipine exerts its effects by inhibiting the influx of calcium ions through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells . By stabilizing these channels in their inactive conformation, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . This mechanism is particularly effective in cerebral vasculature, where this compound improves blood flow and reduces the risk of ischemic damage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Milrinone

- Mechanism : Phosphodiesterase-3 (PDE3) inhibitor, increasing cAMP to induce vasodilation.

- Efficacy: In a 2022 retrospective study, nimodipine monotherapy achieved a higher improvement percentage ratio (IPR) in vasospasm reversal compared to milrinone (e.g., 34% vs. 24% in C5 segment, p < 0.05) . Combined therapy showed superior efficacy in severe vasospasm (C7 and pM1 segments), suggesting complementary mechanisms .

- PK/Clinical Outcomes: Milrinone requires continuous IV infusion, limiting its use in outpatient settings, whereas this compound’s oral formulation supports long-term management .

Fasudil Hydrochloride

- Mechanism : Rho-kinase inhibitor, preventing calcium sensitization in vascular smooth muscle.

- Efficacy : A 2002 randomized trial found fasudil and this compound had similar clinical outcomes (Glasgow Outcome Scale), but fasudil demonstrated DSA-proven vasodilation, unlike this compound . Fasudil also caused less hypotension (mean BP reduction: 8 mmHg vs. 15 mmHg for this compound) .

Mebudipine

- Mechanism : Dihydropyridine calcium channel blocker with higher vasoselectivity.

- PK : Both mebudipine and this compound exhibit low oral bioavailability (<15%), but mebudipine has a longer half-life (6–8 hours vs. 1–2 hours for this compound), enabling once-daily dosing .

- Clinical Utility : Preclinical models suggest mebudipine’s superior cerebral selectivity, though human data are lacking .

Lamotrigine (Combination Therapy)

- Synergy: A 1998 study showed combining this compound (1 µg/kg/min IV) with lamotrigine (20 mg/kg IP), a sodium channel blocker, reduced infarct volume by 40% in rat stroke models, outperforming monotherapy (p < 0.05) .

Compound 8 (CaV1.3 Blocker)

- Mechanism : Selective inhibition of CaV1.3 channels, implicated in Parkinson’s disease.

- Efficacy: this compound non-selectively blocks CaV1.2 and CaV1.3 channels. At 5 µM, this compound inhibited 78.9% of CaV1.3 currents vs. 50% for Compound 8, though the latter has fewer off-target effects .

NSAID-like Compounds

- Aβ42 Modulation : this compound increases Aβ42 secretion in Alzheimer’s models, akin to NSAIDs like ibuprofen. This effect, linked to its 1,4-dihydropyridine core, suggests shared pathways in amyloid processing .

Key Pharmacokinetic and Clinical Comparisons

Biologische Aktivität

Nimodipine is a calcium channel blocker primarily used in clinical settings to manage complications arising from subarachnoid hemorrhage (SAH) and other cerebrovascular conditions. It has garnered attention due to its neuroprotective properties and effects on cognitive functions. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound selectively inhibits L-type calcium channels, which are crucial for calcium influx in vascular smooth muscle and neurons. This inhibition leads to vasodilation, particularly in cerebral arteries, enhancing blood flow and potentially mitigating ischemic damage. Additionally, this compound's lipophilicity allows it to cross the blood-brain barrier effectively, making it particularly relevant for neurological applications .

1. Management of Aneurysmal Subarachnoid Hemorrhage (aSAH)

This compound is widely recognized for its role in preventing cerebral vasospasm following aSAH. A meta-analysis encompassing 13 randomized controlled trials (RCTs) with 1,727 patients demonstrated that this compound significantly reduced poor outcomes (RR = 0.69, 95% CI: 0.60–0.78) and mortality (RR = 0.50, 95% CI: 0.32–0.78) in this population .

Table 1: Efficacy of this compound in aSAH

| Outcome Measure | Risk Ratio (RR) | Confidence Interval (CI) |

|---|---|---|

| Poor outcome | 0.69 | 0.60–0.78 |

| Mortality | 0.50 | 0.32–0.78 |

| Cerebral vasospasm | 0.68 | 0.46–0.99 |

2. Neuroprotection in Ischemic Stroke

In a randomized double-blind trial involving acute ischemic stroke patients, this compound was administered within 48 hours post-stroke onset. While no significant differences were observed in overall mortality or neurological outcomes across the cohort, subgroup analyses indicated that patients treated with 120 mg of this compound within 18 hours showed a notable reduction in worsening frequency by approximately 30% .

Table 2: Outcomes of this compound in Ischemic Stroke

| Treatment Timing | Dose (mg) | Outcome Improvement (%) |

|---|---|---|

| Within 18 hours | 120 | -30% reduction in worsening |

| Within 48 hours | Various | No significant difference |

Cognitive Effects

Recent studies have explored this compound's impact on cognitive functions, particularly working memory. A pharmacoMRI study indicated that a single dose of this compound significantly decreased frontal cortical activity during working memory tasks without affecting performance metrics . This suggests that this compound may enhance cortical efficiency.

Table 3: Cognitive Effects of this compound

| Parameter | This compound Effect | Statistical Significance |

|---|---|---|

| Frontal cortical activity | Decreased by 39.1% | pFWE < 0.05 |

| Parietal cortical activity | Decreased by 42.8% | pFWE < 0.05 |

Case Studies

Several case studies have highlighted this compound's neuroprotective effects:

- Case Study A : A patient with severe aSAH treated with this compound showed improved neurological outcomes compared to historical controls not receiving the drug.

- Case Study B : In an elderly patient with cognitive decline, this compound administration led to observable improvements in memory recall tasks over a six-month period.

Q & A

Q. What are the standard methodologies for quantifying nimodipine in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is widely used, with optimization via experimental design. Key factors include mobile phase composition (e.g., acetonitrile/water at 67.5:32.5 v/v), column temperature (40°C), and flow rate (0.9 mL/min) . Full factorial designs (full FD) screen variables, while central composite designs (CCD) optimize conditions using Derringer’s desirability function . Validation includes linearity (e.g., 5–50 μg/mL), precision (%RSD <2%), and recovery (>98%) .

Q. How should experimental designs be structured to assess this compound’s neuroprotective effects in vitro?

Use true experimental designs with controlled variables (e.g., hyperglycemia vs. normoglycemia in SH-SY5Y neuron cultures). Include dose-response groups (e.g., 500 nM this compound) and measure outcomes like intracellular calcium or ROS expression via fluorometric assays. Replicate experiments (n=4–6 per group) to ensure statistical power .

Q. What are the best practices for ensuring reproducibility in this compound stability studies?

Conduct stability tests under controlled light (laboratory conditions at 25°C) and analyze degradation at intervals (0.5–300 hours). Use validated HPLC methods with %RSD <2% for intra-day precision. Include three commercial tablet formulations to cross-validate recovery rates (e.g., 96–102%) .

Advanced Research Questions

Q. How can researchers reconcile contradictions between preclinical efficacy and clinical trial outcomes for this compound in stroke models?

Systematic reviews of animal studies (e.g., focal cerebral ischemia in rats) reveal poor methodological quality (e.g., lack of blinding, small sample sizes). Only 50% of studies showed benefit, mirroring clinical trial ambiguities. Address this by standardizing outcome metrics (e.g., infarct size, edema) and aligning time windows for treatment initiation (≤4 hours post-ischemia) .

Q. What strategies optimize this compound’s local delivery to mitigate systemic hypotension in subarachnoid hemorrhage (SAH)?

Use prolonged-release microparticles (40% this compound concentration) for intracranial application. In rat SAH models, this reduced angiographic vasospasm without systemic blood pressure drops. Validate efficacy via digital subtraction angiography (DSA) and histology (e.g., Iba-1/MAP2 expression) .

Q. How can experimental design address variability in hemodynamic responses to this compound in neurocritical care?

Employ continuous blood pressure monitoring with granular data collection (e.g., 1-minute intervals). Use statistical tools (SigmaPlot, Design Expert) to analyze time-locked effects (e.g., SBP drops >10% post-IV bolus). Control confounding factors (e.g., concurrent vasopressors) via multivariable regression .

Q. What methodological frameworks resolve discrepancies in this compound’s efficacy for dementia subtypes?

Apply intention-to-treat (ITT) and on-treatment analyses in randomized trials. For mixed dementia, use stratified randomization by subtype (Alzheimer’s, vascular) and measure cognition via ADAS-Cog. Pool data with meta-analytic tools to resolve heterogeneity (e.g., Cochrane Review methods) .

Q. How do in vitro neuroprotection assays translate to in vivo models for this compound?

Validate in vitro findings (e.g., calcium flux inhibition in SH-SY5Y cells) using in vivo SAH models. Compare pharmacokinetic profiles (Tmax = 45–60 minutes for oral vs. 7-minute half-life for IV) to adjust dosing regimens. Use microdialysis to correlate brain extracellular fluid concentrations with functional outcomes .

Methodological Challenges and Solutions

Q. What statistical approaches handle multi-response optimization in this compound formulation development?

Central composite designs (CCD) with overlay contour plots optimize dissolution (T50, T90) and stability. For Rapimelt tablets, first-order kinetics (r >0.99) best describe drug release. Use ANOVA to identify significant factors (e.g., superdisintegrant type) .

Q. How should researchers design studies to evaluate this compound’s impact on cerebral autoregulation?

Combine transcranial Doppler (TCD) for cerebral blood flow velocity with continuous arterial pressure monitoring. Apply transfer function analysis to assess dynamic autoregulation. Include crossover designs to compare this compound with placebo in matched cohorts .

Data Interpretation and Reporting

Q. What criteria define robustness in HPLC methods for this compound impurity profiling?

Test intermediate precision via inter-day (3 days) and inter-analyst variations. Use a full factorial design to evaluate factors like column age (±10% efficiency) and mobile phase pH (±0.2 units). Accept %RSD <2% for retention times .

Q. How can researchers address publication bias in preclinical this compound studies?

Follow PRISMA guidelines for systematic reviews. Include gray literature and negative results from registries (e.g., ClinicalTrials.gov ). Use funnel plots to detect asymmetry in meta-analyses of infarct size data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.